2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes hydroxymethyl and methoxy groups attached to a cyclohexa-diene-dione ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common method includes the selective hydrogenation of 5-hydroxymethylfurfural to produce 2,5-bis(hydroxymethyl)furan, which can then be further modified to introduce the methoxy and diene-dione functionalities . The reaction conditions often require specific catalysts, such as platinum or nickel, and controlled environments to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable catalytic processes that utilize renewable biomass sources. For instance, the selective hydrogenation of 5-hydroxymethylfurfural using copper-based catalysts has been shown to be effective in producing 2,5-bis(hydroxymethyl)furan, which can then be further processed . These methods emphasize sustainability and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds, often using hydrogenation techniques.
Substitution: The hydroxymethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the presence of catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclic compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and other sustainable materials
Mechanism of Action
The mechanism of action of 2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play crucial roles in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione, known for its reactivity and versatility.
2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer production.
2,5-Bis(hydroxymethyl)furan: A closely related compound used in similar applications and as an intermediate in various chemical processes
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for developing new materials and exploring novel scientific applications .
Properties
CAS No. |
668462-14-4 |
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Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
2,5-bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O5/c1-14-9-6(4-11)7(12)2-5(3-10)8(9)13/h2,10-11H,3-4H2,1H3 |
InChI Key |
XQRAJSRDKHRDGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C=C(C1=O)CO)CO |
Origin of Product |
United States |
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